molecular formula C16H15N3O2 B2381388 Methyl 6-(benzylamino)-5-cyano-2-methylnicotinate CAS No. 303146-89-6

Methyl 6-(benzylamino)-5-cyano-2-methylnicotinate

Cat. No. B2381388
CAS RN: 303146-89-6
M. Wt: 281.315
InChI Key: HOXKHXCNTUCEEQ-UHFFFAOYSA-N
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Description

“Methyl 6-(benzylamino)-5-cyano-2-methylnicotinate” is a complex organic compound. Based on its name, it likely contains a nicotinate (or niacin) backbone with a methyl, benzylamino, and cyano substituents .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, such as condensation, substitution, or addition reactions .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, boiling point, etc., would need to be determined experimentally .

Scientific Research Applications

  • Synthesis and Manufacturing Processes : This compound is used in the synthesis of key intermediates like Ethyl 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate, which are vital in the production of P2Y12 Antagonists. These antagonists are significant for their clinical applications (Bell et al., 2012).

  • Pharmacological Applications : Research indicates its role in the development of drugs like AZD1283, a selective and reversible antagonist of the P2Y12 receptor. Such compounds are important for their potential therapeutic effects (Andersen et al., 2013).

  • Antitumor and Antimalarial Properties : Some derivatives of this compound have been shown to possess antimalarial, antibacterial, and antitumor activity. This highlights its significance in the development of new medicinal compounds with broad-spectrum effects (Elslager et al., 1983).

  • Inhibitory Effects on Cell Division : Derivatives like Olomoucine, which contain the benzylamino group, are found to inhibit cyclin-dependent kinases (cdk), crucial in cell division regulation. This has implications in the development of antimitotic and antitumor drugs (Havlícek et al., 1997).

  • Neurotropic Action : The compound plays a role in the synthesis of neurotropic agents, indicating its potential application in neurological research and treatment (Lebedev et al., 1981).

  • Study in Plant Physiology : It is also used in exploring the metabolism and biological activities of cytokinins in plants, providing insights into plant growth and development (Fox et al., 1971).

Mechanism of Action

The mechanism of action would depend on the application of this compound. For instance, if it’s used in a biological context, it might interact with certain enzymes or receptors .

Safety and Hazards

Without specific information, it’s hard to determine the exact safety profile and hazards associated with this compound. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for this compound would depend on its properties and potential applications. It could be the subject of research in various fields, including organic chemistry, medicinal chemistry, materials science, etc .

properties

IUPAC Name

methyl 6-(benzylamino)-5-cyano-2-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-11-14(16(20)21-2)8-13(9-17)15(19-11)18-10-12-6-4-3-5-7-12/h3-8H,10H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOXKHXCNTUCEEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)NCC2=CC=CC=C2)C#N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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